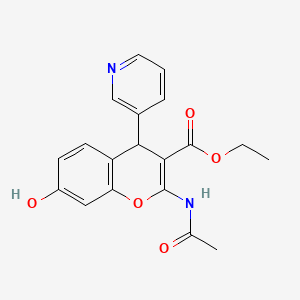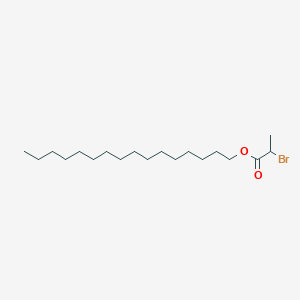
4-(cyclopropylmethoxy)-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylmethoxy)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a cyclopropylmethyloxy group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with cyclopropylmethanol in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under inert gas protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyclopropylmethoxy)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-cyclopropylmethyloxy-2-methoxybenzaldehyde or 4-cyclopropylmethyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclopropylmethyloxy-2-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(cyclopropylmethoxy)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(cyclopropylmethoxy)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethyloxy group and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid:
3-Methoxybenzoic acid:
2-Methoxybenzoic acid:
Uniqueness
4-(cyclopropylmethoxy)-2-methoxybenzoic acid is unique due to the presence of the cyclopropylmethyloxy group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-9(16-7-8-2-3-8)4-5-10(11)12(13)14/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
Clave InChI |
SFAVBXYGUGSUFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2CC2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8619877.png)





![Methyl [2-(3,5-dimethoxyphenyl)cyclohexylidene]acetate](/img/structure/B8619918.png)






